chemical and physical properties of (S)-(-)-3-cyclohexenecarboxylic acid
chemical and physical properties of (S)-(-)-3-cyclohexenecarboxylic acid
Abstract
(S)-(-)-3-Cyclohexenecarboxylic acid, a chiral building block of significant importance, holds a pivotal role in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring both a stereocenter and two distinct functional groups—a carboxylic acid and an alkene—makes it a versatile synthon for asymmetric synthesis. This guide provides an in-depth exploration of its chemical and physical properties, detailed methodologies for its synthesis and enantiomeric purification, robust analytical techniques for quality control, and a discussion of its chemical reactivity and applications. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the underlying scientific principles that govern experimental choices.
Introduction: The Strategic Value of a Chiral Synthon
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount, often dictating its efficacy and safety. (S)-(-)-3-Cyclohexenecarboxylic acid (CAS: 5708-19-0) has emerged as a critical intermediate, most notably as a key raw material for the synthesis of the anticoagulant drug, Edoxaban.[1][2] Its utility stems from the precise three-dimensional arrangement of its functional groups, which allows for the construction of complex molecular architectures with high stereocontrol.[3] This guide serves as a comprehensive technical resource, consolidating essential data and field-proven protocols to empower researchers in leveraging this valuable compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the foundation of its effective application. The key physical and chemical characteristics of (S)-(-)-3-cyclohexenecarboxylic acid are summarized below.
Core Properties
Quantitative data for (S)-(-)-3-cyclohexenecarboxylic acid are presented in Table 1. This information is critical for reaction planning, solvent selection, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 5708-19-0 | [4][5] |
| Molecular Formula | C₇H₁₀O₂ | [4][5] |
| Molecular Weight | 126.16 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid or low-melting solid | [4][6] |
| Melting Point | 19 °C (lit.) | [4][7] |
| Boiling Point | 118 °C at 6 mmHg; 241.7 °C at 760 mmHg | [4][7][8] |
| Density | ~1.08 g/mL | [4] |
| Refractive Index (n²⁰/D) | ~1.48 | [4] |
| Specific Optical Rotation | [α]²⁰/D = -92° to -97° (c=5 in Methanol) | [4] |
| Purity | ≥ 98% | [4] |
| Solubility | Soluble in polar solvents like alcohols; sparingly soluble in water. | [6] |
Spectroscopic Signature
Spectroscopic analysis is indispensable for structure verification and purity assessment. The following data, primarily sourced from spectral databases for the racemic compound, is representative of the (S)-enantiomer, as the spectra (excluding optical activity) are identical.
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O–H stretching band from approximately 3300-2500 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching signals.[9] A strong, sharp absorption for the carbonyl (C=O) stretch appears between 1760-1690 cm⁻¹.[9] Additional key peaks include a C-O stretch (1320-1210 cm⁻¹) and an out-of-plane O-H bend (950-910 cm⁻¹).[9][10][11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides a definitive fingerprint. Key expected signals include a downfield singlet for the carboxylic acid proton (-COOH), signals for the vinyl protons (-CH=CH-), and a series of multiplets for the aliphatic protons of the cyclohexene ring.
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Mass Spectrometry (MS) : The electron ionization mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight.
Synthesis and Enantiomeric Purification
The production of enantiomerically pure (S)-(-)-3-cyclohexenecarboxylic acid is a critical challenge due to the difficulty in separating enantiomers with nearly identical physicochemical properties.[12] Three primary strategies have proven effective in industrial and laboratory settings: asymmetric synthesis, classical resolution of a racemate, and enzymatic resolution.
Strategy 1: Asymmetric Diels-Alder Synthesis
This approach constructs the chiral center during the reaction itself, offering an elegant route to the desired enantiomer. A notable method involves a Lewis acid-catalyzed diastereoselective Diels-Alder reaction between a diene and an acrylate dienophile bearing a removable chiral auxiliary.
Expertise & Insight: The choice of a chiral auxiliary is crucial. Lactic acid esters are advantageous as they are inexpensive, derived from natural sources, and can be easily removed by simple hydrolysis and extraction, avoiding harsh conditions that could risk racemization.[8] The Lewis acid, typically TiCl₄, is selected for its ability to coordinate with the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the cycloaddition while also enforcing a specific coordination geometry that dictates the facial selectivity of the diene's approach.[8]
Strategy 2: Classical Resolution via Diastereomeric Salts
This robust and scalable method involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.
Expertise & Insight: The success of this method hinges on the selection of the resolving agent and the crystallization solvent. (R)-α-phenylethylamine is a common choice because it is commercially available and reliably forms crystalline salts with many carboxylic acids.[12] The solvent system (e.g., acetone, isopropanol, or aqueous mixtures) is chosen empirically to maximize the solubility difference between the two diastereomeric salts.[13] One salt will preferentially crystallize, leaving the other dissolved in the mother liquor. This self-validating system works because the physical separation of crystals is a definitive event; subsequent acidification of the isolated salt liberates the desired enantiopure carboxylic acid.
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Salt Formation: Dissolve racemic 3-cyclohexene-1-carboxylic acid in a suitable solvent such as ethyl acetate. Add an equimolar amount of (R)-α-phenylethylamine. Stir the mixture, allowing the diastereomeric salts to form and precipitate.
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Fractional Crystallization: Heat the mixture to dissolve the salts, then cool slowly to allow for selective crystallization of the less soluble diastereomer, the (S)-acid-(R)-amine salt. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Filter the solid crystals and wash with a small amount of cold solvent to remove impurities from the mother liquor.
-
Recrystallization (Purity Enhancement): To achieve high enantiomeric excess (ee > 99%), perform one or more recrystallizations of the isolated salt from a fresh portion of the solvent.[12]
-
Liberation of the Free Acid: Dissolve the purified diastereomeric salt in a biphasic system (e.g., water and dichloromethane). Acidify the aqueous layer with an acid like HCl to a pH of 2-3.[13] This protonates the carboxylate, regenerating the free carboxylic acid, which will partition into the organic layer. The protonated chiral amine remains in the aqueous layer.
-
Final Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure (S)-(-)-3-cyclohexenecarboxylic acid.[14]
Strategy 3: Biocatalytic (Enzymatic) Kinetic Resolution
This strategy leverages the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme preferentially reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. For this acid, the racemic methyl ester (rac-CHCM) is often used as the substrate.
Expertise & Insight: Hydrolase-type enzymes, such as carboxylesterases, are ideal for this transformation. They selectively hydrolyze one ester enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the desired S-ester unreacted.[7][15] The key advantage is the extremely high selectivity (E value) enzymes can achieve, often yielding products with >99% ee.[1] The choice of a biphasic system (e.g., isooctane/water) can be beneficial by reducing substrate/product inhibition and simplifying downstream processing, as the unreacted ester remains in the organic phase while the carboxylate salt partitions to the aqueous phase.[1]
Analytical Methods for Quality Control
Confirming the enantiomeric purity is the most critical analytical task. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.
Expertise & Insight: The direct separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds.[16] For acidic analytes like this one, method development often involves a normal-phase mobile system (e.g., hexane/ethanol). The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase is a common and critical practice.[16] The TFA serves to suppress the ionization of the carboxylic acid analyte, preventing peak tailing and ensuring sharp, well-resolved peaks by promoting consistent interactions with the CSP.
This protocol is adapted from a validated method used in process control.[1]
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiral Column AY-H (4.6 x 250mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: n-Hexane (98%), Ethanol (2%), Trifluoroacetic Acid (0.1%). Rationale: This combination provides good solubility and selectivity. The ethanol acts as the polar modifier, while TFA ensures the analyte is in its non-ionized form for optimal chromatography.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
-
Detection: UV at 210 nm. Rationale: The carboxylic acid chromophore absorbs at this wavelength.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
Chemical Reactivity and Applications
The synthetic utility of (S)-(-)-3-cyclohexenecarboxylic acid is derived from its two functional groups.
-
Carboxylic Acid Group: Undergoes standard transformations such as esterification, conversion to acid chlorides, and amidation. This handle is crucial for coupling the molecule to other fragments in a larger synthesis.
-
Alkene Group: Can participate in a wide range of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. Iodolactonization is a particularly powerful reaction that involves the alkene and the carboxylic acid, forming a bicyclic lactone and setting multiple new stereocenters in a single step.[15]
This dual reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals where a substituted cyclohexane ring with defined stereochemistry is required.[3][4]
Safety, Handling, and Storage
(S)-(-)-3-cyclohexenecarboxylic acid is a corrosive chemical that requires careful handling to ensure personnel safety.
-
GHS Hazards: Classified as causing severe skin burns and eye damage (H314) and may be harmful in contact with skin (H312). The signal word is "Danger".[17]
-
Personal Protective Equipment (PPE): Wear protective gloves (chemically resistant), a lab coat, and eye protection (safety glasses with side shields or goggles).[2] A face shield may be necessary when handling larger quantities.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors. Avoid all contact with skin and eyes. Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed. Storage at 2-8 °C is often recommended.[4] The substance should be stored locked up.[17]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[17]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Conclusion
(S)-(-)-3-cyclohexenecarboxylic acid is more than just a chemical intermediate; it is an enabling tool for the creation of stereochemically complex molecules. Its value is underscored by the diverse and sophisticated methods developed for its enantioselective synthesis and analysis. By understanding its fundamental properties, reactivity, and the scientific rationale behind its handling and application, researchers can confidently and effectively integrate this chiral building block into their synthetic programs, advancing the frontiers of drug discovery and chemical science.
References
-
Otsu, T., et al. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. [Link]
- Google Patents. (2020).
-
PubChem. (S)-(-)-3-Cyclohexene-1-carboxylic Acid. [Link]
-
Synerzine. (2018). Safety Data Sheet: Cyclohexanecarboxylic acid. [Link]
-
Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK® IA - HPLC. [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. (S)-(-)-3-Cyclohexene-1-carboxylic Acid. [Link]
-
Middle East Technical University. (n.d.). CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE. [Link]
-
Angene Chemical. (2024). Safety Data Sheet - (S)-(-)-3-Cyclohexenecarboxylic acid. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
-
NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid - IR Spectrum. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid. [Link]
-
SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid. [Link]
- Google Patents. (2019).
-
NCBI. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[8][8]-Sigmatropic Rearrangement Route. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High. [Link]
-
Chemistry LibreTexts. (2021). 1.1: Asymmetric Catalysis of Diels-Alder Reactions. [Link]
Sources
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. angenechemical.com [angenechemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (S)-(-)-3-Cyclohexene-1-carboxylic Acid | C7H10O2 | CID 7128364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 4771-80-6: 3-Cyclohexene-1-carboxylic acid [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 3-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 11. 3-Cyclohexenecarboxylic acid(4771-80-6) IR Spectrum [m.chemicalbook.com]
- 12. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 13. Page loading... [wap.guidechem.com]
- 14. (S)-(-)-3-CYCLOHEXENECARBOXYLIC ACID | 5708-19-0 [chemicalbook.com]
- 15. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. (S)-(-)-3-Cyclohexene-1-carboxylic Acid | 5708-19-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
